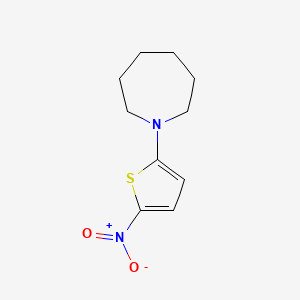![molecular formula C26H18F2 B12517007 1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene CAS No. 652131-16-3](/img/structure/B12517007.png)
1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene is a complex organic compound characterized by its unique structure, which includes two 4-fluorophenyl groups and two benzene rings connected by an ethene bridge
准备方法
The synthesis of 1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-fluorobenzaldehyde with benzene in the presence of a catalyst to form the intermediate product, which is then subjected to further reactions to form the final compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Solvents such as dichloromethane or toluene are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow processes to optimize efficiency and yield.
化学反应分析
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents such as nitro or amino groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its unique photophysical properties, making it useful in materials science and photochemistry.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its strong fluorescence emission.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism by which 1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, its ability to undergo photochemical reactions makes it useful in studying light-induced processes in biological systems.
相似化合物的比较
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene can be compared with other similar compounds, such as:
1,1,2,2-Tetrakis(4-fluorophenyl)ethene: This compound has a similar structure but with four fluorophenyl groups, making it more symmetrical and potentially more stable.
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound has methoxy groups instead of fluorine, which can significantly alter its chemical reactivity and applications.
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol: This compound contains hydroxyl groups, which can enhance its solubility in water and its potential for hydrogen bonding interactions.
属性
CAS 编号 |
652131-16-3 |
|---|---|
分子式 |
C26H18F2 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
1-fluoro-4-[2-(4-fluorophenyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H18F2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H |
InChI 键 |
OTJAHHRNTCQOKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
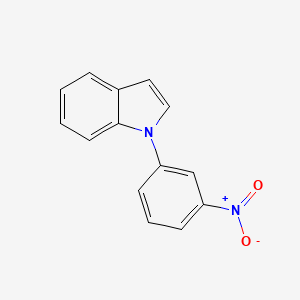
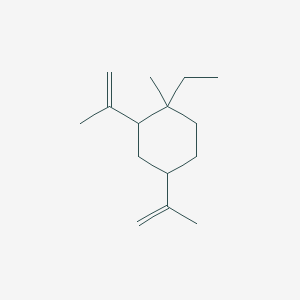
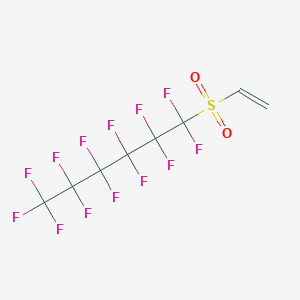
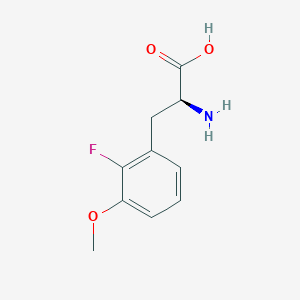
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
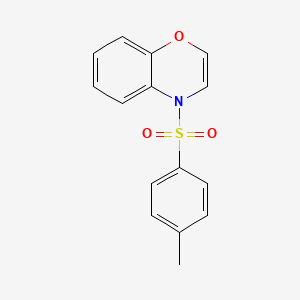
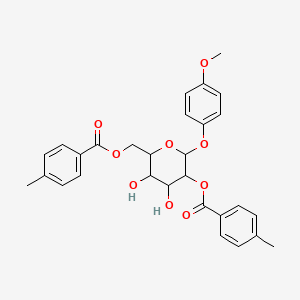
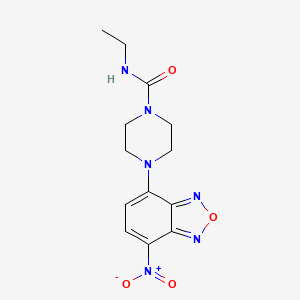

![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
